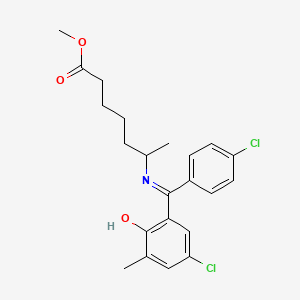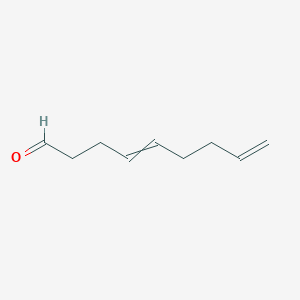
Nona-4,8-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-4,8-dienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinctive aroma, often described as having a fatty, green, or cucumber-like scent. It is commonly found in various natural sources, including certain types of fruits and vegetables, and is used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nona-4,8-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method includes the use of alkene metathesis, which involves the redistribution of alkene fragments to form the compound. The reaction conditions typically require the presence of a catalyst, such as Grubbs’ catalyst, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of unsaturated fatty acids. This process involves the use of oxidizing agents, such as potassium permanganate or ozone, to convert the fatty acids into the corresponding aldehydes. The reaction is typically carried out at controlled temperatures and pressures to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nona-4,8-dienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. These reactions often require the presence of a catalyst or a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or other functionalized compounds.
Aplicaciones Científicas De Investigación
Nona-4,8-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its role in the aroma and flavor profiles of various fruits and vegetables.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is widely used in the flavor and fragrance industry to impart a fresh, green scent to products.
Mecanismo De Acción
The mechanism of action of Nona-4,8-dienal involves its interaction with various molecular targets. In biological systems, it can react with proteins and nucleic acids, leading to the formation of adducts that can alter the function of these biomolecules. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. Additionally, its antimicrobial activity is thought to result from its ability to disrupt the cell membranes of microorganisms.
Comparación Con Compuestos Similares
Nona-4,8-dienal can be compared to other similar compounds, such as:
Nona-2,4-dienal: Another aldehyde with a similar structure but different double bond positions, resulting in a different aroma profile.
Deca-2,4-dienal: A longer-chain aldehyde with similar chemical properties but a different scent.
Hexa-2,4-dienal: A shorter-chain aldehyde with a more pungent aroma.
This compound is unique due to its specific double bond positions, which contribute to its distinctive aroma and reactivity.
Propiedades
Número CAS |
107077-65-6 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
nona-4,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,5-6,9H,1,3-4,7-8H2 |
Clave InChI |
ISNGFCODFAPWPE-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC=CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



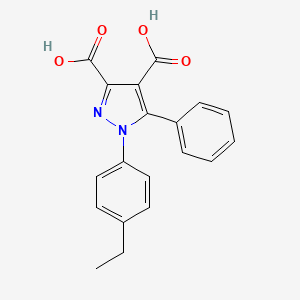
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)

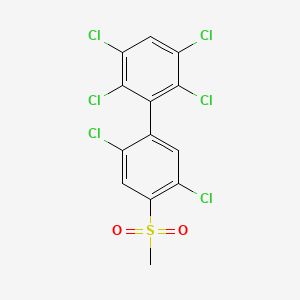
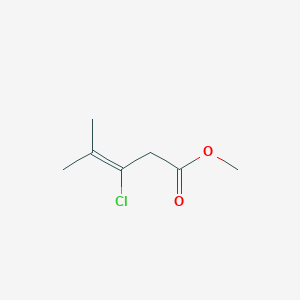

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
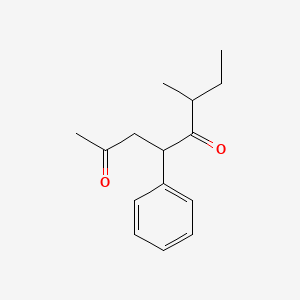
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
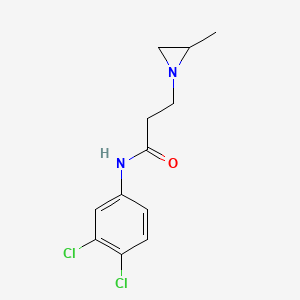
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)

